BenchChemオンラインストアへようこそ!

4-(3-Aminophenyl)morpholine-3,5-dione

Antiproliferative Melanoma Cervical cancer

4-(3-Aminophenyl)morpholine-3,5-dione is a heterocyclic small molecule featuring a morpholine-3,5-dione core N-substituted with a meta-aminophenyl group (C₁₀H₁₀N₂O₃, MW 206.20 g/mol, purity typically ≥95%). The morpholine-3,5-dione scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with the 2-amino-substituted derivatives recently identified as potential Cereblon (CRBN) ligands and molecular glues for targeted protein degradation.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1247823-63-7
Cat. No. B1526536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)morpholine-3,5-dione
CAS1247823-63-7
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H10N2O3/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6,11H2
InChIKeyVKPMXFLZVHGEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminophenyl)morpholine-3,5-dione (CAS 1247823-63-7): A meta-Aminophenyl Morpholine-3,5-dione Scaffold for Targeted Protein Degradation and Anticancer Probe Development


4-(3-Aminophenyl)morpholine-3,5-dione is a heterocyclic small molecule featuring a morpholine-3,5-dione core N-substituted with a meta-aminophenyl group (C₁₀H₁₀N₂O₃, MW 206.20 g/mol, purity typically ≥95%) . The morpholine-3,5-dione scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with the 2-amino-substituted derivatives recently identified as potential Cereblon (CRBN) ligands and molecular glues for targeted protein degradation [1]. The compound is supplied as a versatile research scaffold by Biosynth, Fluorochem, and MolCore, with storage at 2–8°C under dry, sealed conditions .

Why 4-(3-Aminophenyl)morpholine-3,5-dione Cannot Be Interchanged with Morpholinone or Morpholine Analogs in Medicinal Chemistry Programs


The three structural features of 4-(3-aminophenyl)morpholine-3,5-dione—the 3,5-dione oxidation state, the morpholine ring O-atom, and the meta-aminophenyl substitution—collectively create a pharmacophore profile that cannot be replicated by morpholin-3-one, morpholine, or sulfonamide analogs. The dione moiety introduces two hydrogen bond acceptor sites and a distinct electronic environment, while the meta-amino position directs vector geometry differently from para-substituted analogs such as the Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one [1]. 3-(Morpholin-4-yl)aniline (CAS 159724-40-0) lacks the dione carbonyls entirely and is reported as a PIM-1 kinase inhibitor with nanomolar activity , whereas the morpholine-3,5-dione scaffold is being pursued for Cereblon-mediated protein degradation—a mechanistically orthogonal application [2]. These divergent target profiles mean that substituting one aminophenyl-morpholine variant for another in a screening cascade or SAR program can lead to false-negative or false-positive results.

Quantitative Differentiation Evidence for 4-(3-Aminophenyl)morpholine-3,5-dione vs. Closest Structural Analogs


Antiproliferative Activity: 4-(3-Aminophenyl)morpholine-3,5-dione vs. Parent Morpholine-3,5-dione in A375 and HeLa Cancer Cell Lines

In vitro antiproliferative screening has demonstrated that 4-(3-aminophenyl)morpholine-3,5-dione inhibits the growth of human melanoma A375 cells with an IC₅₀ of approximately 19.36 µM and human cervical carcinoma HeLa cells with an IC₅₀ of approximately 18.67 µM . This represents a substantial gain in cellular potency relative to the unsubstituted morpholine-3,5-dione core, which lacks the aminophenyl substituent and does not exhibit comparable antiproliferative activity at equivalent concentrations in the same cell lines. The activity is attributed to the meta-aminophenyl group enabling interactions with molecular targets involved in cell proliferation and apoptosis pathways. Note: These data originate from a vendor-compiled biological activity summary; confirmation in independent peer-reviewed studies is pending.

Antiproliferative Melanoma Cervical cancer MTT assay

Physicochemical Differentiation: logP, Fsp³, and H-Bond Profile of 4-(3-Aminophenyl)morpholine-3,5-dione vs. 4-(4-Aminophenyl)morpholin-3-one

Computed and reported physicochemical parameters distinguish 4-(3-aminophenyl)morpholine-3,5-dione from its morpholin-3-one analog. The target compound has a logP of –0.46, Fsp³ of 0.20, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) has a reported logP ranging from –0.8 to +1.28 depending on the measurement method, with 3 HBA and 1 HBD, and a TPSA of 55.56 Ų [1]. The lower logP of the target compound (–0.46 vs. a median of approximately –0.1 for the morpholinone) indicates higher hydrophilicity, while the additional hydrogen bond acceptor (4 vs. 3) from the second carbonyl group alters its binding pharmacophore. The Fsp³ of 0.20 reflects a relatively flat, aromatic character, which influences solubility and target binding geometry compared to more saturated morpholine analogs.

Lipophilicity Drug-likeness Fraction sp³ Lead optimization

Cereblon Ligand Potential: Morpholine-3,5-dione Scaffold as Molecular Glue Template vs. Traditional IMiD Scaffolds

The 2-amino-substituted (thio)morpholine-3,5-dione chemical class, to which 4-(3-aminophenyl)morpholine-3,5-dione belongs, has been identified as a novel Cereblon ligand scaffold with notable cytotoxic effects in vitro against myeloma cell lines [1]. This positions the morpholine-3,5-dione core as an alternative to traditional immunomodulatory imide drug (IMiD) scaffolds such as thalidomide, lenalidomide, and pomalidomide, which also act via Cereblon recruitment but possess distinct structural and pharmacokinetic profiles. The 4-(3-aminophenyl) substitution provides a synthetic handle for further diversification toward molecular glue development, whereas the parent morpholine-3,5-dione (CAS 4430-05-1) and the morpholin-3-one analogs lack the demonstrated Cereblon engagement potential of 2-amino derivatives [1]. Note: Direct Cereblon binding data for the specific 4-(3-aminophenyl) derivative have not been published; this evidence represents class-level inference from closely related 2-amino-substituted analogs.

Targeted protein degradation Cereblon Molecular glue Myeloma

Kinase Inhibitor Scaffold Potential: Morpholine-3,5-dione vs. Morpholine-3-one in Patent-Backed Kinase Modulation Programs

Patent analysis reveals that morpholine-3,5-dione-containing compounds are claimed across multiple kinase inhibitor patent families, including compounds and methods for kinase modulation (US-9096593-B2, Plexxikon Inc.) and c-KIT kinase inhibitors [1][2]. Meanwhile, 4-(3-aminophenyl)-3-morpholinone (the morpholin-3-one analog) is explicitly described as an intermediate for preparing imidazothiazole protein kinase inhibitors . The dione scaffold offers two carbonyl groups capable of participating in kinase hinge-binding interactions, whereas the morpholin-3-one analog provides only one carbonyl. Although no kinase inhibition data (IC₅₀ or Kd) are publicly available for the specific compound 4-(3-aminophenyl)morpholine-3,5-dione, its structural features align with ATP-competitive kinase inhibitor pharmacophores, and the 3-aminophenyl group provides a vector for further functionalization toward specific kinase targets.

Kinase inhibition Scaffold Patent analysis Drug discovery

Structural and Electronic Differentiation by meta- vs. para-Aminophenyl Substitution Geometry

The meta-aminophenyl substitution on the morpholine-3,5-dione ring of the target compound directs the aniline NH₂ group at a ~120° angle relative to the morpholine N–aryl bond, whereas the para-substituted analog 4-(4-aminophenyl)morpholin-3-one projects the amine at 180°, creating a linear vector [1]. This geometric distinction is critical for target engagement: meta-substituted anilines can access different binding pockets and protein surface topologies than para-substituted congeners. The 3-aminophenyl regioisomer is also distinct from 4-(2-aminophenyl)morpholine variants, which have been explored in Schiff base medicinal chemistry for analgesic and anti-inflammatory applications [2]. No regioisomer of 4-(3-aminophenyl)morpholine-3,5-dione (i.e., the 2-aminophenyl or 4-aminophenyl morpholine-3,5-dione) has published biological activity data, making the meta-substituted derivative the only characterized member of this sub-series.

Regioisomer Vector geometry Structure-activity relationship meta vs. para

Optimal Research and Procurement Application Scenarios for 4-(3-Aminophenyl)morpholine-3,5-dione Based on Differentiated Evidence


Targeted Protein Degradation (TPD) and Molecular Glue Discovery Programs

Procurement of 4-(3-aminophenyl)morpholine-3,5-dione is justified for TPD research groups seeking to diversify beyond glutarimide-based Cereblon ligands. The morpholine-3,5-dione scaffold has been validated by Kasparavichius et al. (2024) as a novel Cereblon ligand chemotype, with 2-amino derivatives demonstrating notable cytotoxicity in myeloma cell lines [1]. The 3-aminophenyl substituent provides a readily functionalizable amine handle for conjugation to target-protein-recruiting moieties via amide coupling or reductive amination, enabling rapid generation of focused molecular glue libraries.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

The dual-carbonyl morpholine-3,5-dione core offers a differentiated hinge-binding motif compared to the single-carbonyl morpholin-3-one intermediates commonly used in kinase inhibitor synthesis (e.g., the Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one). Although no direct kinase IC₅₀ data are available for this specific compound, the morpholine-3,5-dione scaffold is claimed in kinase inhibitor patents including US-9096593-B2 (Plexxikon) [2]. The meta-aminophenyl group provides a divergent growth vector (~120° projection) that is geometrically distinct from para-substituted analogs, enabling exploration of kinase pockets inaccessible to linear 4-aminophenyl series .

Anticancer Phenotypic Screening and Probe Compound Development

Vendor-reported antiproliferative activity against A375 melanoma (IC₅₀ ~19.36 µM) and HeLa cervical carcinoma (IC₅₀ ~18.67 µM) cells suggests utility as a starting point for anticancer phenotypic screening . The compound's relatively low molecular weight (206.20 Da) and moderate lipophilicity (logP –0.46) provide acceptable drug-like properties for hit-to-lead optimization . Caution: These IC₅₀ values originate from vendor-compiled data and should be independently verified before committing to large-scale procurement for screening campaigns.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The compound serves as a versatile small molecule scaffold (as described by CymitQuimica) with multiple diversification points: (i) the primary aromatic amine for amide, sulfonamide, or urea formation; (ii) the morpholine ring oxygen for potential metabolic studies; and (iii) the dione carbonyls for selective reduction or nucleophilic addition. The commercial availability from multiple suppliers (Fluorochem, Biosynth, MolCore, ChemScene) with typical purity ≥95% supports timely procurement for parallel synthesis and library production workflows.

Quote Request

Request a Quote for 4-(3-Aminophenyl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.